6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Overview
Description
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by its sulfonyl chloride functional group attached to an indene ring system, which is further substituted with a methoxy group. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene.
Sulfonylation: The indene derivative is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group at the 5-position of the indene ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often at low temperatures, to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reactor Design: Specialized reactors are used to maintain precise temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Aldehydes/Carboxylic Acids: Formed by the oxidation of the methoxy group.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy group can also participate in various chemical transformations, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride.
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonate: Contains a sulfonate group instead of sulfonyl chloride.
Uniqueness
6-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a methoxy-substituted indene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-14-9-5-7-3-2-4-8(7)6-10(9)15(11,12)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOLEHYHMOBNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88040-92-0 | |
Record name | 6-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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